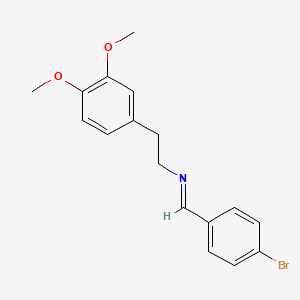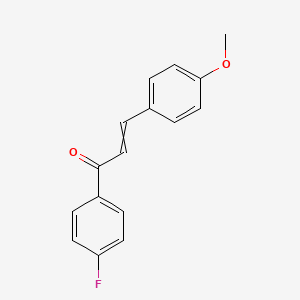![molecular formula C16H17N3O2S B15077091 (5E)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15077091.png)
(5E)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(PENTYLOXY)BENZYLIDENE)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE is a complex organic compound that belongs to the class of thiazolo-triazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazole ring fused with a triazole ring and a benzylidene moiety, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(PENTYLOXY)BENZYLIDENE)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-(pentyloxy)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazole ring. Subsequent reactions with appropriate reagents lead to the formation of the triazole ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-(PENTYLOXY)BENZYLIDENE)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine or triazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine or triazolidine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including infections and cancer.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(4-(PENTYLOXY)BENZYLIDENE)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes or disruption of cell membrane integrity. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-(METHOXY)BENZYLIDENE)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE
- 5-(4-(ETHOXY)BENZYLIDENE)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE
- 5-(4-(BUTYLOXY)BENZYLIDENE)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE
Uniqueness
The uniqueness of 5-(4-(PENTYLOXY)BENZYLIDENE)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pentyloxy group may enhance its lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets.
Propriétés
Formule moléculaire |
C16H17N3O2S |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
(5E)-5-[(4-pentoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C16H17N3O2S/c1-2-3-4-9-21-13-7-5-12(6-8-13)10-14-15(20)19-16(22-14)17-11-18-19/h5-8,10-11H,2-4,9H2,1H3/b14-10+ |
Clé InChI |
CPEAINGECMNXQV-GXDHUFHOSA-N |
SMILES isomérique |
CCCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC=N3)S2 |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC=N3)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


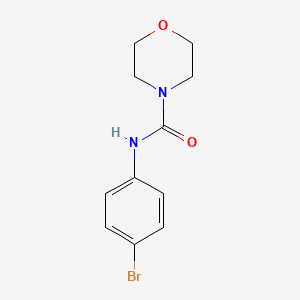
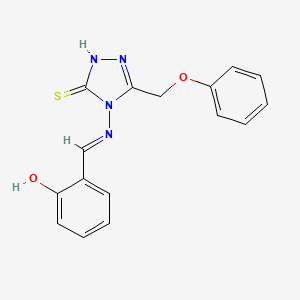
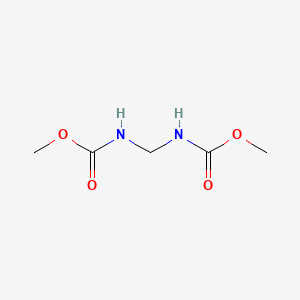
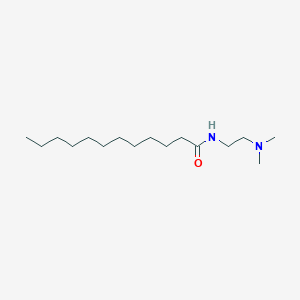
![4-{(E)-[2-(1H-benzimidazol-5-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B15077046.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B15077050.png)
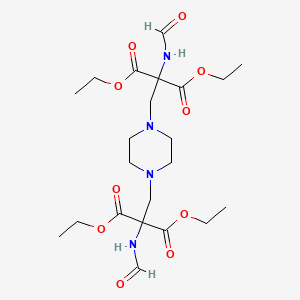
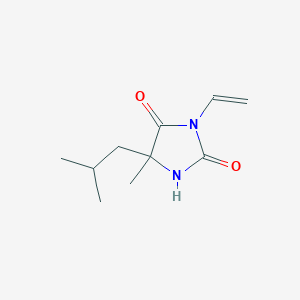
![4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B15077066.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-5-[4-(3-methylbutoxy)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B15077069.png)

